N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a piperidine ring, and a pyrazine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexene and piperidine derivatives, followed by their coupling with the pyrazine ring. The final step involves the formation of the benzamide group through an amide coupling reaction. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its diverse chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide stands out due to its combination of cyclohexene, piperidine, and pyrazine rings, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and interactions, making it a valuable compound in scientific research.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₂ |
Molecular Weight | 313.39 g/mol |
LogP | 3.012 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
This compound operates through multiple biological pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly those involved in neurological and inflammatory processes.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.
- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Antitumor Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Antimicrobial Properties
Studies have highlighted the compound's effectiveness against specific bacterial pathogens. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC₅₀ values indicating potent activity against breast and lung cancer cells.
Cell Line IC₅₀ (µM) MCF-7 (Breast) 10 A549 (Lung) 15 - Animal Studies : In vivo studies using murine models showed that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-19-12-17-29(18-13-19)23-25(28-16-15-26-23)31-22-9-7-21(8-10-22)24(30)27-14-11-20-5-3-2-4-6-20/h5,7-10,15-16,19H,2-4,6,11-14,17-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVIGAVUTJUFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.